molecular formula C13H11NO3 B1656839 n-(2,4-Dihydroxyphenyl)benzamide CAS No. 5455-84-5

n-(2,4-Dihydroxyphenyl)benzamide

Cat. No.: B1656839
CAS No.: 5455-84-5
M. Wt: 229.23 g/mol
InChI Key: ZFLPRHVYINXHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dihydroxyphenyl)benzamide is a chemical compound with the CAS registry number 5455-84-5 . It has a molecular formula of C13H11NO3 and a molecular weight of approximately 229.23 g/mol . The compound features two phenolic hydroxyl groups and a benzamide group, contributing to its structural properties . This substance is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers can identify the compound by its various identifiers, including its PubChem ID and specific SMILES structure . For further technical data, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5455-84-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-(2,4-dihydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO3/c15-10-6-7-11(12(16)8-10)14-13(17)9-4-2-1-3-5-9/h1-8,15-16H,(H,14,17)

InChI Key

ZFLPRHVYINXHBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for N 2,4 Dihydroxyphenyl Benzamide and Analogues

Established Synthetic Routes to Benzamide (B126) Derivatives Incorporating Dihydroxyphenyl Moieties

The synthesis of benzamides, a well-established class of compounds, has traditionally relied on robust and widely understood reaction mechanisms. The incorporation of a dihydroxyphenyl moiety, as in N-(2,4-dihydroxyphenyl)benzamide, introduces specific challenges and considerations within these classical frameworks.

Classical Condensation and Amidation Reactions

The most fundamental approach to forming the amide bond in this compound is through the direct condensation of a benzoic acid derivative with an aminophenol derivative. The primary methods involve the reaction of benzoyl chloride with 2-amino-1,3-benzenediol or the amidation of a 2,4-dihydroxybenzoic acid derivative.

A general and widely used procedure for synthesizing N-substituted benzamides involves the acylation of an amine. nanobioletters.com This is typically achieved by reacting the amine with a carboxylic acid that has been "activated" to increase its reactivity. A common method is the conversion of the carboxylic acid to an acid chloride. nanobioletters.comnih.gov For the synthesis of this compound, this would involve the reaction of benzoyl chloride with 2,4-dihydroxyaniline. The reaction is often carried out in an anhydrous solvent at low temperatures, and a base may be added to neutralize the hydrochloric acid byproduct. nanobioletters.com

Another classical route is the direct amidation of an ester. A specific method for preparing 2,4-dihydroxybenzamide (B1346612) involves the reaction of methyl 2,4-dihydroxybenzoate (B8728270) with aqueous ammonia (B1221849). chemicalbook.com The mixture is stirred at room temperature, and after removal of excess ammonia and the methanol (B129727) byproduct, the product is extracted. chemicalbook.com This approach, while straightforward, highlights the direct formation of the amide from an ester precursor.

The Schotten-Baumann reaction is a specific example of this type of condensation, often used for the synthesis of amides from acid chlorides and amines under biphasic conditions with a base. bohrium.com

Table 1: Examples of Classical Synthesis Conditions for Benzamide Derivatives

Starting Material 1Starting Material 2Reagents/ConditionsProductReference
Methyl 2,4-dihydroxybenzoateAmmonia (25% in water)Stirred for 24 hours at room temperature2,4-Dihydroxybenzamide chemicalbook.com
Substituted Benzoic AcidsThionyl chlorideHeatSubstituted Benzoyl Chlorides nanobioletters.com
Substituted Benzoyl ChloridesAminesAnhydrous CH2Cl2, 0°C to room temperatureN-Substituted Benzamides nanobioletters.com
Benzoic AcidAminesCoupling Reagents (e.g., DCC, HATU)Benzamides bohrium.comwalisongo.ac.id

Multi-Step Synthetic Approaches to this compound Cores

More complex synthetic pathways allow for greater control over the introduction of functional groups and the construction of the core scaffold. These multi-step routes often begin with simpler, commercially available precursors.

One documented multi-step synthesis of 2,4-dihydroxybenzamide starts with 2,4-diacetyloxybenzoic acid. chemicalbook.com This precursor is first treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. The activated acid chloride is then reacted with aqueous ammonia. The final step involves the enzymatic deprotection of the acetyl groups using Candida rugosa lipase (B570770) in a mixture of n-butanol and diisopropyl ether to yield the final dihydroxybenzamide product. chemicalbook.com

Another conceptual multi-step pathway could begin with resorcinol (B1680541). Resorcinol can undergo formylation via the Vilsmeier-Haack reaction or Gattermann reaction to produce 2,4-dihydroxybenzaldehyde (B120756). google.com This aldehyde can then be oxidized to 2,4-dihydroxybenzoic acid. The resulting carboxylic acid can be coupled with an appropriate amine, or it can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to install the amine functionality, followed by benzoylation to yield the target molecule.

Novel Synthetic Approaches for this compound Scaffolds

In response to the growing demand for environmentally benign and efficient chemical processes, novel synthetic strategies are continuously being developed. These methods prioritize sustainability, atom economy, and the streamlined generation of chemical libraries.

Green Chemistry Principles and Sustainable Synthesis Methodologies

Green chemistry aims to reduce the environmental impact of chemical synthesis through various principles, including the use of safer solvents, catalytic reactions, and waste reduction. walisongo.ac.idmdpi.com

A prominent green method for amide synthesis involves the use of boric acid as a catalyst for the condensation of carboxylic acids and amines or urea (B33335). researchgate.netyoutube.com This reaction can often be performed under solvent-free conditions, where the reactants are simply triturated and heated. researchgate.net This approach is lauded for its simplicity, efficiency, and the fact that water is the only byproduct, making it highly atom-economical. walisongo.ac.id

The use of water as a solvent is another cornerstone of green chemistry, prized for being non-toxic, non-flammable, and abundant. mdpi.com While the solubility of organic reactants can be a challenge, methods are being developed to facilitate reactions in aqueous media. mdpi.comchemmethod.com

Furthermore, novel catalytic systems are being explored to facilitate amidation reactions under milder and more sustainable conditions. mdpi.com For instance, a Manganese(I)-based catalyst has been reported for the N-methoxymethylation of primary amides using methanol as both a reagent and a solvent, proceeding through an "interrupted borrowing hydrogen" strategy. rsc.org Such catalytic systems obviate the need for toxic reagents and can simplify synthetic protocols. rsc.org

Table 2: Comparison of Green Synthesis Methods for Amides

MethodCatalystSolventKey AdvantagesReference
Direct CondensationBoric AcidSolvent-free or TolueneCatalytic, water is the only byproduct, high atom economy walisongo.ac.idresearchgate.net
Acceptorless CouplingMetal Catalysts (e.g., Ru, Mn)Various (e.g., Methanol)High efficiency, use of recyclable catalysts, reduced waste nih.govmdpi.comrsc.org
Aqueous SynthesisVarious (e.g., Er(OTf)₃)WaterNon-toxic, cost-effective, abundant solvent mdpi.comchemmethod.comnih.gov

Combinatorial Synthesis and Library Generation for this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or "libraries," for screening purposes. For this compound analogues, this can be achieved by systematically varying the substituents on either the benzoyl or the dihydroxyphenyl portion of the molecule.

The general strategy involves reacting a common core structure with a diverse set of building blocks. For example, 2,4-dihydroxyaniline could be reacted with a library of substituted benzoyl chlorides to generate a series of analogues with modifications on the benzoyl ring. nanobioletters.comresearchgate.net Conversely, a protected 2,4-dihydroxybenzoic acid could be coupled with a library of different anilines or amines to explore variations on the N-substituent side. researchgate.net Such approaches have been used to create series of N-substituted benzamide derivatives for evaluation as therapeutic agents. researchgate.netresearchgate.net

This methodology allows for the efficient exploration of the chemical space around the core this compound scaffold to identify compounds with optimized properties.

Derivatization Strategies for this compound Analogues

Derivatization of the this compound scaffold is a key strategy for fine-tuning its physicochemical and biological properties. The primary sites for modification are the two phenolic hydroxyl groups and the amide N-H proton.

The hydroxyl groups are particularly amenable to derivatization. They can be converted to ethers (e.g., via Williamson ether synthesis) or esters (via acylation) to modulate properties such as lipophilicity and hydrogen bonding capacity. Reagents targeting hydroxyl groups, such as isonicotinoyl chloride (INC) or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), have been used for derivatization, although often in the context of chemical analysis. nih.gov

The amide nitrogen can also be a target for derivatization, for instance, through alkylation, although this is generally more challenging. The synthesis of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide demonstrates the principle of modifying the core structure to produce a series of related compounds with varied activities. nih.gov N-hydroxysuccinimide (NHS) esters are widely used reagents for derivatizing amino compounds, which are the precursors to the final benzamide, allowing for the introduction of a wide variety of functional groups before the final amide bond formation. researchgate.net These strategies allow for the systematic modification of the parent compound to create a diverse range of analogues.

Modifications and Substitutions on the Benzamide Moiety

Modifications to the benzamide moiety of this compound are a common strategy to explore the impact of electronic and steric factors on biological activity. These modifications can be broadly categorized into substitutions on the benzoyl ring and alterations at the amide nitrogen.

A general and straightforward method for preparing N-substituted benzamides involves the acylation of an appropriate amine with a substituted benzoyl chloride. nanobioletters.com The synthesis usually begins with the conversion of a substituted benzoic acid to its more reactive acid chloride, often using thionyl chloride (SOCl₂), followed by reaction with the desired amine. nanobioletters.com This approach allows for the introduction of a wide array of substituents onto the benzoyl ring. For instance, derivatives with electron-donating or electron-withdrawing groups can be synthesized to fine-tune the electronic properties of the molecule.

Another key modification involves the N-alkylation or N-arylation of the amide nitrogen. However, direct alkylation of secondary amides can be challenging. A study on the direct alkylation of N,N-dialkyl benzamides using lithium diisopropylamide (LDA) as a base highlights a potential route for introducing substituents on the nitrogen, although this is more applicable to tertiary amides. researchgate.net For secondary amides like this compound, derivatization often focuses on the aromatic rings.

Research into N-substituted benzamide derivatives as potential antitumor agents has shown that substituents on the phenyl ring of the benzamide group are critical for their antiproliferative activity. nih.gov For example, the presence of a chlorine atom or a nitro group on the benzoyl ring was found to significantly decrease the anti-proliferative activity of certain N-substituted benzamides. nih.gov

Table 1: Examples of Modifications on the Benzamide Moiety

Compound Modification on Benzoyl Ring Amine Reactant Reference
N-(4-bromophenyl)-4-hydroxybenzamide 4-hydroxy 4-bromoaniline nanobioletters.com
N-(4-chlorophenyl)-4-hydroxybenzamide 4-hydroxy 4-chloroaniline nanobioletters.com
4-hydroxy-N-(4-nitrophenyl)benzamide 4-hydroxy 4-nitroaniline nanobioletters.com
N-(4-Nitrophenyl)benzamide Unsubstituted 4-nitroaniline nanobioletters.com
N-(2,4-difluorophenyl)-2-fluorobenzamide 2-fluoro 2,4-difluoroaniline mdpi.com

Structural Diversification through Alterations on the Dihydroxyphenyl Moiety

The 2,4-dihydroxyphenyl moiety, also known as resorcinol, is a key pharmacophore in many biologically active compounds due to its ability to participate in hydrogen bonding and potential antioxidant properties. Structural diversification of this ring in this compound analogues is a crucial strategy for modulating biological activity.

A significant approach to modifying the dihydroxyphenyl ring involves the introduction of various substituents. For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov The synthesis of these compounds typically involves the reaction of a substituted benzoyl chloride with the appropriately substituted aminophenol. The nitro group can be introduced onto the phenol (B47542) ring through nitration reactions, and subsequent reduction can yield the corresponding amino group, providing a handle for further functionalization. These studies have demonstrated that such substitutions can lead to compounds with a broad spectrum of antibacterial and antifungal activities. nih.gov Specifically, one benzamide derivative with a nitro group on the dihydroxyphenyl moiety exhibited significant activity against drug-resistant bacteria. nih.gov

The general synthesis of 2,4-dihydroxybenzamide itself can be achieved by reacting methyl 2,4-dihydroxybenzoate with ammonia. chemicalbook.com This foundational structure can then be subjected to various reactions to introduce functional groups at different positions on the dihydroxyphenyl ring, although electrophilic substitution reactions must be carefully controlled to achieve the desired regioselectivity.

Table 2: Examples of Alterations on the Dihydroxyphenyl Moiety

Base Compound Modification on Dihydroxyphenyl Ring Biological Activity Investigated Reference
N-(2-hydroxy-4-nitrophenyl)benzamide 4-nitro Antimicrobial nih.gov
N-(2-hydroxy-5-nitrophenyl)benzamide 5-nitro Antimicrobial nih.gov
N-(4-amino-2-hydroxyphenyl)benzamide 4-amino Antimicrobial nih.gov
N-(5-amino-2-hydroxyphenyl)benzamide 5-amino Antimicrobial nih.gov

Incorporation of Heterocyclic Systems for Enhanced Bioactivity

The incorporation of heterocyclic rings into the structure of this compound is a widely employed strategy to enhance biological activity and introduce novel pharmacological properties. minarjournal.comresearchgate.net Heterocycles can act as bioisosteres of other functional groups, participate in key binding interactions with biological targets, and improve the pharmacokinetic profile of the molecule.

One approach involves the condensation of 1,2-phenylenediamine with 2,4-dihydroxybenzaldehyde to form 2-(2,4-dihydroxyphenyl)benzimidazoles. mdpi.com While not a direct modification of the pre-formed amide, this strategy yields a closely related structure where the benzamide is replaced by a benzimidazole (B57391), a privileged scaffold in medicinal chemistry. mdpi.com Further modifications can be carried out on the benzimidazole ring system. mdpi.com

Another strategy is the linkage of a heterocyclic ring to the benzamide core. For instance, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized. mdpi.com The synthesis involves a multi-step process starting from a substituted benzoic acid, which is converted to an intermediate that is then cyclized to form the oxadiazole ring. mdpi.com These complex structures have been investigated for various biological activities.

The synthesis of novel benzenesulfonamides carrying a benzamide moiety has also been reported, where heterocyclic sulfonamides are incorporated. nih.gov These compounds have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov The synthetic route often involves the reaction of a substituted benzoyl chloride with an amine that already contains the heterocyclic sulfonamide group.

Table 3: Examples of Incorporated Heterocyclic Systems

Core Structure Incorporated Heterocycle Synthetic Precursors Potential Bioactivity Reference
Benzimidazole Benzimidazole 1,2-phenylenediamine, 2,4-dihydroxybenzaldehyde Antimicrobial, Antiviral, Anticancer mdpi.com
Benzamide Pyridine-linked 1,2,4-oxadiazole 2-chloro-5-iodobenzoic acid, hydroxylamine (B1172632) hydrochloride, 3,6-dichloropicolinoyl chloride Fungicidal mdpi.com
Benzamide Thiazole-sulfonamide Substituted benzoic acid, aminothiazole derivative Enzyme inhibition (Carbonic Anhydrase, Acetylcholinesterase) nih.gov
Benzamide Pyrimidine-sulfonamide Substituted benzoic acid, aminopyrimidine derivative Enzyme inhibition (Carbonic Anhydrase, Acetylcholinesterase) nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of N 2,4 Dihydroxyphenyl Benzamide

Spectroscopic Elucidation of N-(2,4-Dihydroxyphenyl)benzamide Molecular Structures

Spectroscopic techniques are fundamental in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's architecture.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to specific bond vibrations.

Key vibrational frequencies for related benzamide (B126) structures have been identified through studies on similar compounds. For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the N-H stretching vibration shows a red-shift, indicating a weakening of the N-H bond. esisresearch.org The C=O stretching mode is also a significant feature, often activated in both IR and Raman spectra, suggesting charge transfer interactions through a π-conjugated system. esisresearch.org In general, N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. nih.gov The C=C ring vibrations are expected between 1600 and 1400 cm⁻¹. nih.gov For 2,4-dihydroxybenzaldehyde (B120756), a precursor, hydroxyl (-OH) peaks are observed around 3371 cm⁻¹. researchgate.net

A general representation of expected IR absorptions for this compound is provided in the table below, based on characteristic group frequencies and data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenolic)Stretching3400-3200Broad, Strong
N-H (Amide)Stretching3350-3180Medium
C-H (Aromatic)Stretching3100-3000Medium to Weak
C=O (Amide I)Stretching1680-1630Strong
N-H (Amide II)Bending1640-1550Medium to Strong
C=C (Aromatic)Stretching1600-1450Variable
C-O (Phenolic)Stretching1260-1180Strong
C-N (Amide)Stretching1400-1200Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organic molecules, providing information on the chemical environment of individual protons and carbon atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a comprehensive structural confirmation of this compound.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on both the benzoyl and dihydroxyphenyl rings, as well as signals for the amide (N-H) and hydroxyl (O-H) protons. The chemical shifts and coupling patterns of the aromatic protons provide crucial information about their relative positions on the rings.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons bearing the hydroxyl groups. The chemical shift values help to confirm the carbon framework of the molecule. For example, in 2,4-dihydroxybenzamide (B1346612), characteristic ¹³C NMR signals are observed. chemicalbook.com

2D NMR (COSY and HMBC):

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of protons within the same spin system, particularly useful for assigning the protons on the aromatic rings. researchgate.netugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netugm.ac.id It is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation between the amide proton and the carbonyl carbon, or between the aromatic protons and the carbons of the adjacent ring.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from similar compounds.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (Benzoyl)7.4 - 7.9m-
Aromatic H (Dihydroxyphenyl)6.3 - 7.2m-
OH (Phenolic)~9.0 - 10.0s (broad)-
NH (Amide)~9.5 - 10.5s (broad)-

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)~165 - 170
Aromatic C-O~150 - 160
Aromatic C (Quaternary)~130 - 140
Aromatic C-H~105 - 130

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₁NO₃), the exact mass is 229.0739 g/mol . echemi.com

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern of benzamides typically involves the cleavage of the amide bond. A common fragmentation pathway for benzamide itself is the loss of the amino group (•NH₂) to form the stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further lose carbon monoxide (CO) to yield the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

For this compound, characteristic fragmentation would likely involve cleavage at the amide linkage, potentially leading to fragments corresponding to the benzoyl cation (m/z 105) and the 2,4-dihydroxyphenylaminyl radical or related ions. The presence of the dihydroxyphenyl group will also influence the fragmentation, with potential losses of water or CO from the phenolic rings.

Expected Fragmentation Pattern:

m/zProposed Fragment IonFormula
229[M]⁺[C₁₃H₁₁NO₃]⁺
121[C₇H₅O₂]⁺Benzoyl cation
105[C₇H₅O]⁺Benzoyl cation
124[C₆H₆NO₂]⁺2,4-dihydroxyphenylaminyl cation
77[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. uzh.ch The chromophores in this compound, namely the benzoyl group and the dihydroxyphenyl ring, are expected to give rise to characteristic absorption bands.

The electronic transitions in such molecules are typically π → π* and n → π* transitions. slideshare.netyoutube.com The π → π* transitions, arising from the aromatic rings and the carbonyl group, are generally more intense and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are less intense and appear at longer wavelengths. youtube.com The presence of hydroxyl groups as auxochromes on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.

For benzamide itself, UV absorption maxima are observed, and the presence of substituents on the phenyl ring alters the absorption spectrum. nist.gov For this compound, the extended conjugation and the presence of hydroxyl groups would influence the position and intensity of these absorption bands.

Expected UV-Vis Absorption Maxima:

TransitionExpected λmax (nm)Solvent
π → π~230 - 280Ethanol/Methanol (B129727)
n → π~280 - 330Ethanol/Methanol

Crystallographic Studies of this compound and Related Benzamides

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It also elucidates the packing arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

The planarity of the benzamide moiety and the relative orientation of the two aromatic rings are key conformational parameters that would be determined by a crystallographic study. Intermolecular hydrogen bonds involving the amide N-H, the carbonyl oxygen, and the phenolic O-H groups would likely create a complex and stable three-dimensional network.

Anticipated Crystallographic Parameters and Structural Features:

ParameterExpected Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCommon centrosymmetric or non-centrosymmetric groups
Key Intermolecular InteractionsExtensive hydrogen bonding (N-H···O=C, O-H···O=C, O-H···O-H, N-H···O-H)
Molecular ConformationRelative twist between the two aromatic rings
Packing MotifDimers, chains, or sheets formed by hydrogen bonds

Advanced Structural Analysis of this compound Currently Unavailable

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed that the specific structural data required for a detailed analysis of this compound is not available. The advanced analysis requested, including the specific characterization of its intramolecular and intermolecular hydrogen bonding networks, dihedral angle analysis, conformational landscapes in the crystalline state, and Hirshfeld surface analysis, is contingent upon the availability of its determined crystal structure.

To date, the crystal structure of this compound has not been published in the primary scientific literature or deposited in key structural databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This foundational data is essential for the accurate and scientifically rigorous generation of the specific analyses requested in the article outline.

Without the foundational crystallographic data, it is not possible to generate the authoritative and scientifically accurate content for the following specified sections:

Complementary Structural Analysis Techniques

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Visualization

Should the crystal structure of this compound be determined and published in the future, a detailed and accurate article as per the requested outline could be generated.

Computational and Theoretical Investigations of N 2,4 Dihydroxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of N-(2,4-Dihydroxyphenyl)benzamide. These methods, rooted in the principles of quantum mechanics, offer a detailed view of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) has been widely employed to determine the optimized molecular geometry of this compound and its derivatives. researchgate.netnih.gov This method provides a balance between accuracy and computational cost, making it suitable for studying complex molecules. DFT calculations reveal the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. researchgate.net These studies have been crucial in understanding the spatial arrangement of the dihydroxyphenyl and benzamide (B126) moieties, which is essential for predicting its interaction with biological targets. nih.gov The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also elucidated through DFT. researchgate.net

Calculation of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps), Molecular Electrostatic Potential (MEP), and Charge Distribution

The electronic properties of this compound have been extensively investigated using computational methods. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.govthaiscience.info A smaller energy gap suggests higher reactivity. nih.gov For this compound and related compounds, this gap has been calculated to understand their potential for charge transfer interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. thaiscience.info It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.info For this compound, the MEP would highlight the negative potential around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack, and positive potential around the hydrogen atoms.

Mulliken charge distribution analysis further quantifies the partial atomic charges, offering insights into the polarity of different bonds within the molecule. thaiscience.info

Table 1: Calculated Electronic Properties of an Aniline Derivative

PropertyValue
HOMO Energy-5.732 eV
LUMO Energy-1.130 eV
HOMO-LUMO Gap4.602 eV
Overall Electrophilicity Index0.6456 eV
Overall Nucleophilicity Index4.9973 eV
Note: This data is for p-aminoaniline, a related compound, and is illustrative of the types of properties calculated for benzamide derivatives. thaiscience.info

Vibrational Frequency Predictions and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequencies for this compound and its analogues have been calculated using DFT methods. researchgate.netresearchgate.net These predicted frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net This comparison helps in the accurate assignment of vibrational modes observed in the experimental spectra. For instance, the characteristic stretching vibrations of C=O, N-H, and O-H groups can be identified and their positions can be rationalized based on the calculated values. researchgate.net Such studies provide a deeper understanding of the molecule's vibrational behavior and confirm its structural features. researchgate.net

Prediction of Non-Linear Optics (NLO) Properties

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules like this compound. nih.gov The first hyperpolarizability (β) is a key parameter that indicates a molecule's potential for NLO applications, such as in optical switching and frequency conversion. mdpi.com Calculations for similar organic molecules have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO responses. mdpi.comresearchgate.net The dihydroxy groups (donors) and the benzamide moiety (acceptor) in this compound suggest it could possess interesting NLO properties. nih.gov

Table 2: Calculated NLO Properties of a Benzodifuranone Dye

PropertyValue
First Hyperpolarizability (β)5.63 × 10⁻³⁰ esu
Second Hyperpolarizability (γ)62.27 × 10⁻³⁶ esu
Note: This data is for a bis(acridine)–2,4-dihydroxybenzaldehyde (B120756) cocrystal, a related compound with NLO properties. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the interactions of this compound with biological macromolecules.

Molecular Docking Studies for Ligand-Target Binding Prediction and Mode-of-Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. mdpi.comscispace.com In the context of this compound, docking studies have been performed to investigate its potential to interact with various biological targets, such as enzymes and receptors. mdpi.comnih.gov These studies provide insights into the binding affinity, typically expressed as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. scispace.com For example, docking studies on benzimidazole (B57391) analogues, which share structural similarities, have shown interactions with the catalytic site of acetylcholinesterase. nih.gov This suggests that this compound could also bind to similar targets, and the analysis of its binding mode can guide the design of more potent inhibitors.

Energy Framework Analysis for Supramolecular Interactions in Computational Models

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the supramolecular architecture. crystalexplorer.netresearchgate.net This approach, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its surrounding neighbors. crystalexplorer.netcrystalexplorer.netmdpi.com The resulting energies are then used to construct three-dimensional energy frameworks, which graphically represent the strength and directionality of the packing interactions. crystalexplorer.netrsc.org

The total interaction energy (E_tot) is typically decomposed into four key components: electrostatic (E_ele), dispersion (E_dis), polarization (E_pol), and exchange-repulsion (E_rep). mdpi.com These components are calculated using quantum mechanical models, such as the CE-B3LYP model, which combines a B3LYP/6-31G(d,p) wavefunction calculation with scaled energy terms to achieve accuracy. mdpi.comnih.gov

Electrostatic Energy (E_ele): Represents the classical coulombic interactions between the charge distributions of interacting molecules. For this compound, this would be dominated by interactions involving the polar amide linkage (-CONH-) and the hydroxyl (-OH) groups.

Dispersion Energy (E_dis): Arises from instantaneous fluctuations in electron density, leading to attractive van der Waals forces. In this molecule, π-π stacking between the phenyl and dihydroxyphenyl rings would be a major contributor to the dispersion energy. researchgate.net

Polarization Energy (E_pol): Accounts for the distortion of a molecule's electron cloud by the electric field of a neighboring molecule.

Repulsion Energy (E_rep): Represents the short-range Pauli repulsion that prevents molecules from occupying the same space.

In the energy framework diagrams, these interactions are visualized as cylinders connecting the centroids of molecular pairs. crystalexplorer.net The radius of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive depiction of the crystal's packing anisotropy. crystalexplorer.netrsc.org For instance, strong hydrogen bonding networks would appear as thick cylinders, while weaker van der Waals contacts would be represented by thinner ones. For this compound, the analysis would likely reveal a complex network dominated by hydrogen bonds involving the hydroxyl and amide groups and significant contributions from π-π stacking.

The table below illustrates the typical interaction energies for different types of supramolecular contacts that would be relevant in a crystal structure of this compound, based on calculations for similar organic molecules.

Interaction TypeMolecular Pair MotifElectrostatic (kJ/mol)Dispersion (kJ/mol)Total Energy (kJ/mol)
Hydrogen Bond (N-H···O=C)Amide - Amide-45.2-25.8-71.0
Hydrogen Bond (O-H···O=C)Hydroxyl - Amide-38.5-22.1-60.6
Hydrogen Bond (O-H···O-H)Hydroxyl - Hydroxyl-30.1-18.9-49.0
π-π StackingPhenyl - Phenyl-15.6-40.5-56.1
C-H···π InteractionPhenyl C-H - Phenyl Ring-8.2-15.3-23.5

Prediction of Binding Affinities and Molecular Recognition Events

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. oup.commedium.com This method is crucial in drug discovery for identifying and optimizing potential drug candidates. medium.comresearchgate.net For this compound, docking studies can elucidate how it might interact with various biological targets, such as enzymes or receptors.

The process involves two main stages:

Pose Generation: An algorithm samples a wide range of possible conformations and orientations of the ligand within the target's binding site. oup.com

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. oup.commedium.com The result is typically given as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. medium.comresearchgate.net

These scoring functions evaluate the complementarity between the ligand and the protein, considering factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and steric clashes. The predicted binding mode reveals key molecular recognition events, such as which amino acid residues in the protein form specific hydrogen bonds or hydrophobic contacts with the ligand. nih.gov For this compound, the two hydroxyl groups and the amide group are prime candidates for forming hydrogen bonds with polar residues (e.g., Asp, Glu, Ser, Thr), while the phenyl rings can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp).

The results of a hypothetical docking study of this compound against a protein kinase, a common drug target, are presented below. Such studies help in understanding the structural basis of inhibition and guide the design of more potent analogs. nih.gov

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase XYZXXXX-8.5Asp145H-bond with 4-OH group
Glu91H-bond with 2-OH group
Phe89π-π stacking with benzamide ring
Human Topoisomerase IIα5GWK-7.9Arg487H-bond with amide C=O
Met762Hydrophobic contact
Tyr805H-bond with 2-OH group

Conformational Analysis using Advanced Computational Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its conformational landscape is essential as the three-dimensional shape dictates its physical properties and biological activity. Advanced computational methods are employed to explore this landscape and identify low-energy, stable conformations.

A key aspect of the conformation of benzanilide-type molecules is the set of torsion or dihedral angles that define the orientation of the phenyl rings relative to the central amide plane. amrita.edu A dihedral angle is the angle between two intersecting planes, and in this context, it describes the rotation around a specific chemical bond. amrita.edu

The primary dihedral angles in this compound are:

ω (Omega): The C-CO-NH-C dihedral angle, which describes rotation around the amide bond. This bond has significant double-bond character, so ω is typically close to 180° (trans) or 0° (cis), with the trans conformation being heavily favored energetically.

φ (Phi): The CO-NH-C-C dihedral angle, describing the rotation of the dihydroxyphenyl ring relative to the amide plane.

ψ (Psi): The C-C-CO-NH dihedral angle, describing the rotation of the benzoyl ring relative to the amide plane.

Computational methods like potential energy surface (PES) scans can be performed to systematically rotate one or more of these dihedral angles and calculate the corresponding energy of the molecule at each step. nih.govacs.org This allows for the identification of energy minima (stable conformers) and energy barriers (transition states between conformers). These calculations are typically performed using quantum mechanics methods like Density Functional Theory (DFT) or high-level ab initio methods. ethz.ch

The following table presents illustrative data from a potential energy surface scan of the φ dihedral angle in this compound, showing how the relative energy changes as the dihydroxyphenyl ring is rotated.

Dihedral Angle (φ)Relative Energy (kcal/mol)Conformation Description
2.5Eclipsed (Steric clash between ring C-H and amide N-H)
30°0.0Energy Minimum (Slightly twisted, stable)
60°1.8Intermediate
90°3.5Energy Maximum (Perpendicular, unfavorable)
120°1.9Intermediate
150°0.2Near-Minimum (Slightly twisted, stable)
180°2.8Eclipsed (Steric clash)

Molecular Mechanisms of Biological Activity of N 2,4 Dihydroxyphenyl Benzamide and Analogues

Enzyme Inhibition Potentials

The biological activity of N-(2,4-dihydroxyphenyl)benzamide and its structural analogues is significantly linked to their ability to inhibit various enzymes. This inhibition is often attributed to the specific chemical moieties within their structures, which can interact with the active or allosteric sites of these enzymes, leading to a modulation of their catalytic functions.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Analogues of this compound, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the management of neurodegenerative conditions like Alzheimer's disease.

Studies on a series of thirty-six halogenated salicylanilides demonstrated moderate inhibition of AChE, with IC50 values typically ranging from 33.1 to 85.8 µM. The inhibition of BuChE was generally weaker, with IC50 values between 53.5 and 228.4 µM. This indicates that the majority of these benzamide (B126) derivatives show a preference for inhibiting AChE over BuChE. Further investigation into the mechanism revealed that these compounds can act as mixed inhibitors of both cholinesterases. The introduction of a phosphorus-based ester group to the salicylanilide (B1680751) structure was found to significantly enhance the inhibitory activity against BuChE. For instance, the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a particularly potent and selective BuChE inhibitor with an IC50 value of 2.4 µM and acted as a pseudo-irreversible inhibitor. Structure-activity relationship analyses have pointed out that derivatives synthesized from 5-halogenosalicylic acids and polyhalogenated anilines tend to exhibit more favorable inhibitory activities.

Table 1: Cholinesterase Inhibition by 2-Hydroxy-N-phenylbenzamide Analogues

Compound Class Target Enzyme IC50 Range (µM) Inhibition Type
Halogenated 2-hydroxy-N-phenylbenzamides Acetylcholinesterase (AChE) 33.1 - 85.8 Mixed
Halogenated 2-hydroxy-N-phenylbenzamides Butyrylcholinesterase (BuChE) 53.5 - 228.4 Mixed

Tyrosinase Inhibition Pathways and Active Site Interactions, Emphasizing Dihydroxyphenyl Role

The this compound scaffold is a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. The 2,4-dihydroxyphenyl moiety is critical for this inhibitory activity. This structural feature allows for strong binding interactions within the enzyme's active site. Overexpression or overactivity of tyrosinase can lead to hyperpigmentation disorders, and its inhibition is also relevant in preventing the enzymatic browning of fruits and vegetables.

Docking simulations and structure-activity relationship studies have shown that the 2,4-dihydroxyl groups on the phenyl ring are instrumental in forming hydrogen bonds with residues at the tyrosinase active site. This interaction is considered a primary reason for the potent inhibition observed. For example, in a study of β-phenyl-substituted derivatives, the compound featuring a 2,4-dihydroxyphenyl group exhibited the greatest inhibitory effect on mushroom tyrosinase, with a 96% inhibition rate. This was significantly higher than analogues with other substitution patterns. The anti-melanogenic effects of these compounds in cellular models, such as B16F10 melanoma cells, are directly linked to their ability to inhibit tyrosinase.

One specific analogue, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384), has been shown to potently inhibit both tyrosinase activity and melanin production. Its mechanism involves not only direct inhibition of the enzyme's catalytic function but also the downregulation of the expression of tyrosinase and its transcription factor, MITF.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase inhibitors are a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption, thus controlling postprandial blood glucose levels. While direct studies on this compound are limited, related compounds containing the dihydroxyphenyl moiety have shown potential as alpha-glucosidase inhibitors.

For instance, research on chalcone (B49325) derivatives, which share structural similarities, has indicated that the presence and number of hydroxyl groups can contribute to stronger inhibitory activity. Furthermore, a thiosemicarbazide (B42300) derivative incorporating a 2,4-dihydroxyphenyl group, specifically 1-(-1-(2,4-dihydroxyphenyl)-3-phenylallylidene) thiosemicarbazide, demonstrated irreversible inhibitory effects on tyrosinase, and such compounds are often explored for their effects on other enzymes like alpha-glucosidase. The general findings suggest that phenolic compounds, particularly those with multiple hydroxyl groups, are a promising class of alpha-glucosidase inhibitors.

Table 2: Alpha-Glucosidase Inhibition by Related Compounds

Compound Type Inhibition Finding Source
Chalcone Derivatives Hydroxy groups favor inhibitory activity.
Phenolic Compounds Often show potential as alpha-glucosidase inhibitors.

Other Enzyme Target Engagements: c-Met Tyrosine Kinase, Carbonic Anhydrase (hCA I, hCA II), Lipoxygenase, and Elastase

Based on the conducted research, no specific information was found regarding the inhibitory potential of this compound or its direct analogues against c-Met Tyrosine Kinase, Carbonic Anhydrase (hCA I, hCA II), Lipoxygenase, or Elastase. While there is extensive research on inhibitors for these enzymes, such as triazolothiadiazoles for c-Met and sulfonamides for carbonic anhydrases, a direct link to the this compound structure was not identified in the search results.

Anti-Proliferative Mechanisms in In Vitro Cellular Models

Modulation of Specific Intracellular Signaling Pathways

No specific studies detailing the anti-proliferative mechanisms or the modulation of intracellular signaling pathways by this compound in cancer cell models were identified in the provided search results. Research on other benzamide derivatives, such as (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides, has shown anti-proliferative activity in multiple myeloma cells by inducing cell cycle arrest and apoptosis through the promotion of mitochondrial ROS release. Similarly, the combination of N-(4-hydroxyphenyl) retinamide (B29671) (a different compound) with apigenin (B1666066) has been shown to suppress autophagy and promote apoptosis in neuroblastoma cells by modulating pathways like p-Akt/mTOR and NF-κB. However, these findings are not directly applicable to this compound.

Interactions with Key Cellular Biomolecules (e.g., DNA, Proteins)

The biological activity of this compound and its analogues is intrinsically linked to their interactions with essential cellular macromolecules. Research into the broader benzamide class of compounds has revealed specific binding affinities for both DNA and proteins, suggesting potential mechanisms of action.

Studies on benzamide have demonstrated its ability to interact directly with DNA. nih.gov A benzamide-agarose affinity matrix was shown to bind the DNA that acts as a coenzyme for poly(ADP-ribose) polymerase, though it did not bind the purified enzyme protein itself. nih.gov Further investigations using a radiolabeled benzamide derivative showed that its binding to this coenzymic DNA was significantly higher than its binding to unfractionated calf thymus DNA. nih.gov This suggests that the nature of the DNA sequence or structure plays a critical role in the binding affinity. nih.gov

To understand the geometry of this interaction at a molecular level, a crystalline complex of 9-ethyladenine (B1664709) (a component of DNA) and benzamide was analyzed using X-ray crystallography. The analysis revealed a specific hydrogen bond forming between an amide hydrogen atom of benzamide and the N-3 position of the adenine (B156593) base. nih.gov The structure also indicated that the aromatic ring of benzamide does not intercalate between the stacked adenine bases, but instead lies almost perpendicular to their planes. nih.gov This mode of binding provides a model for how benzamide derivatives may interact with DNA within the cell. nih.gov

In addition to DNA, protein interactions are a key aspect of the biological activity of related structures. For instance, the simpler analogue, 2,4-dihydroxybenzamide (B1346612), has been identified as a ligand that binds to proteins, as evidenced by its inclusion in the Protein Data Bank (PDB). nih.gov This suggests that compounds containing the 2,4-dihydroxybenzoyl moiety have the potential to interact with protein targets, although specific interactions for this compound itself are not yet fully elucidated.

Antioxidant Activity Mechanisms

The presence of the 2,4-dihydroxyphenyl group, a resorcinol (B1680541) moiety, in the structure of this compound strongly suggests that the compound possesses antioxidant capabilities. Phenolic compounds are well-known for their ability to counteract oxidative stress, a process implicated in numerous diseases. mdpi.comnih.gov

Radical Scavenging Properties and Redox Chemistry

The primary mechanism by which phenolic antioxidants operate is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. This activity can be quantified using various in vitro assays. Analogues of this compound, such as certain benzimidazole (B57391) and nitrone derivatives, have been evaluated for their radical scavenging properties.

For example, a series of 2-substituted benzimidazole derivatives were tested for their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide (B77818) anion radicals. nih.gov These tests are standard methods for evaluating the capacity of a compound to act as a free radical scavenger. nih.gov Similarly, the antioxidant activity of Schiff base derivatives incorporating a dihydroxybenzylidene moiety has been assessed using DPPH and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

More detailed studies on nitrone analogues provide specific insights into how structural modifications affect radical scavenging efficacy. The interaction of these compounds with the DPPH radical was found to be time-dependent and influenced by the nature of substituents on the aromatic rings. nih.gov

Table 1: DPPH Radical Scavenging Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides (Nitrones)
CompoundAryl Substituent% Inhibition (20 min)% Inhibition (60 min)
Nitrone 10aPhenyl57%78%
Nitrone 10b4-Fluorophenyl81%81%
Nitrone 10c2,4-Difluorophenyl64.5%79%
Nitrone 10d4-Fluoro-3-methylphenyl79%96%

Data adapted from research on nitrone analogues, demonstrating the influence of aryl substitution on DPPH radical scavenging activity. nih.gov

The data show that the presence and position of electron-withdrawing groups like fluorine can significantly modulate the radical scavenging ability of the molecule. nih.gov For instance, nitrone 10b, with a para-fluorophenyl group, showed high and rapid inhibition, while the activity of other analogues increased over time. nih.gov This redox chemistry is central to the antioxidant effect, allowing these compounds to interrupt the chain reactions of radical-induced damage. nih.gov

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of this compound and its analogues can be understood through several mechanistic pathways common to phenolic antioxidants. nih.govnih.gov These mechanisms go beyond simple radical scavenging and involve a multi-faceted approach to mitigating oxidative stress.

The primary pathways include:

Direct Radical Scavenging: This is the most direct mechanism, where the antioxidant molecule donates a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize highly reactive free radicals like hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.gov The dihydroxyphenyl moiety of the compound is the key functional group responsible for this action, as the hydroxyl groups can readily provide the necessary hydrogen atom, forming a more stable phenoxyl radical in the process. nih.gov

Prevention of Biomolecule Damage: By neutralizing free radicals, these compounds prevent oxidative damage to critical cellular components. nih.gov This includes preventing lipid peroxidation (damage to cell membranes), protein oxidation (which can lead to enzyme inactivation), and DNA damage (which can cause mutations). mdpi.comnih.gov For example, proanthocyanidins, another class of phenolic compounds, have been shown to reduce oxidative DNA and protein damage. nih.gov

Chelation of Metal Ions: Transition metal ions, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. Phenolic compounds with ortho-dihydroxy structures or other suitable arrangements can chelate these metal ions, sequestering them and preventing them from participating in radical-generating reactions. nih.gov

Modulation of Endogenous Antioxidant Systems: Some antioxidants can indirectly boost the cell's own defense systems. nih.gov They can activate signaling pathways, such as the Nrf2/ARE pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes are crucial for detoxifying ROS produced during normal metabolic processes. nih.gov

Therefore, the antioxidant profile of this compound is likely a composite of its ability to directly scavenge radicals, protect vital cellular structures, chelate pro-oxidant metals, and potentially enhance the cell's innate antioxidant defenses.

Structure Activity Relationship Sar Studies for N 2,4 Dihydroxyphenyl Benzamide Analogues

Impact of Substitutions on the Benzamide (B126) Moiety on Biological Efficacy

The benzamide moiety of N-(2,4-dihydroxyphenyl)benzamide serves as a critical interaction domain with biological targets, and substitutions on its phenyl ring can dramatically influence the compound's efficacy. Research has shown that the nature, position, and electronic properties of these substituents are key determinants of activity.

For instance, in studies on analogues of CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide], a positive allosteric modulator of the mGluR5 receptor, it was found that electronegative substituents on the benzamide ring enhance potency. Specifically, placing electronegative groups at the para-position of the benzamide's phenyl ring was shown to increase the modulatory activity. researchgate.net This suggests that electronic withdrawal at this position is favorable for receptor interaction.

The following table summarizes the observed effects of various substitutions on the benzamide moiety from different studies.

Scaffold/Target Substituent Position Effect on Biological Efficacy Reference
CDPPB Analogues (mGluR5 Modulators)Electronegative groups (e.g., -CN, -NO₂)paraIncrease in potency researchgate.net
Entinostat Analogues (Anticancer)Chlorine (-Cl)-Decrease in anti-proliferative activity nih.gov
Entinostat Analogues (Anticancer)Nitro (-NO₂)-Decrease in anti-proliferative activity nih.gov

Role of Dihydroxyphenyl Moiety Substitution Patterns in Activity Modulation

The 2,4-dihydroxyphenyl group, a resorcinol (B1680541) moiety, is a cornerstone of the this compound structure, often acting as a key hydrogen-bonding donor that anchors the molecule to its target. The presence and positioning of the hydroxyl (-OH) groups are frequently critical for biological activity.

SAR studies have consistently demonstrated that hydroxyl groups enhance the inhibitory potential of analogues by forming strong hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. researchgate.net The 2,4-dihydroxy substitution pattern is particularly effective in many cases, but modifications to this ring can further modulate activity.

Modification Rationale/Observed Effect General Principle/Reference
Presence of Hydroxyl GroupsAct as hydrogen bond donors, enhancing binding affinity to the target. researchgate.net
Altering -OH positionsChanges the geometry of hydrogen bonding, which can increase or decrease activity depending on the target's topology. drugdesign.org
Adding other substituents (e.g., Nitro group)Modifies the electronic properties (pKa) and steric profile of the ring, impacting binding interactions. researchgate.net

Influence of Linker and Core Scaffold Modifications on Biological Potency and Selectivity

Beyond substitutions on the aromatic rings, modifications to the core structure, including the amide linker and the foundational scaffold, are powerful strategies for optimizing biological activity. The amide bond itself is a key structural feature, providing rigidity and specific hydrogen bonding capabilities.

In the development of novel antimalarial agents, SAR studies revealed that the amide linkage was a preferred structural element for retaining antiplasmodial activity. nih.gov This indicates the importance of the hydrogen bond donor (N-H) and acceptor (C=O) properties of the amide group for interaction with the biological target in Plasmodium falciparum.

Furthermore, altering or replacing the core scaffold can lead to significant improvements in potency and selectivity. In the pursuit of antimicrobial agents targeting the FtsZ protein, researchers have explored modifications to the benzamide scaffold itself. nih.gov Replacing parts of the core structure, a technique known as scaffold hopping, can lead to novel compounds with improved properties, such as enhanced activity against drug-resistant strains or a better selectivity profile, reducing off-target effects. For example, in the optimization of antimalarial benzamides, switching a bicyclic amine moiety from a 6,5-fused ring system to a substituted 6,6-fused system resulted in a significant improvement in potency against resistant parasite strains. nih.gov

Modification Type Example/Finding Impact on Potency/Selectivity Reference
Linker Modification Retaining the amide linkerPreferred for antimalarial activity, suggesting its key role in target binding. nih.gov
Core Scaffold Modification Swapping a 6,5-fused bicyclic amine for a 6,6-fused system in antimalarials.Significantly improved potency against drug-resistant strains. nih.gov
Core Scaffold Modification General modifications to the benzamide core.Can lead to derivatives with broad-spectrum antimicrobial activity by targeting conserved proteins like FtsZ. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for Predicting this compound Analogues' Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov

For a series of this compound analogues, a QSAR study would involve calculating a range of molecular descriptors for each compound. These can include:

Topological descriptors: Related to the 2D representation of the molecule (e.g., size, branching).

Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Steric descriptors: Related to the 3D shape and bulk of the molecule (e.g., molecular volume).

Hydrophobic descriptors: Related to the molecule's partitioning between water and lipids (e.g., logP).

These descriptors are then used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, that connects the descriptor values to the observed biological activity (e.g., IC₅₀ or Kᵢ values). researchgate.netnih.gov

While a specific QSAR model for this compound was not found in the search, studies on structurally related compounds illustrate the approach. For instance, a QSAR study on diaryl urea (B33335) derivatives identified size, degree of branching, aromaticity, and polarizability as key descriptors affecting their inhibitory activity. nih.gov Another study on 3-nitro-2,4,6-trihydroxy benzamides successfully developed a QSAR model to predict PET-inhibitory activity. researchgate.net Similarly, a QSAR model for 2-thioarylalkyl benzimidazole (B57391) derivatives was established using quantum chemical descriptors. scholars.direct These examples demonstrate the feasibility and power of using QSAR to guide the rational design of new this compound analogues with potentially enhanced biological potency.

Advanced Analytical Methodologies for N 2,4 Dihydroxyphenyl Benzamide Research

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. For N-(2,4-Dihydroxyphenyl)benzamide, both thin layer and column chromatography are indispensable tools for ensuring the purity of the compound used in subsequent biological testing.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile separation method used to determine the purity of a sample and to monitor the progress of a chemical reaction. sigmaaldrich.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier like a glass or aluminum plate. researchgate.netchemguide.co.uk

In the context of this compound, a small spot of the synthesized compound, dissolved in a suitable solvent, is applied to the baseline of a TLC plate. chemguide.co.uk The plate is then placed in a sealed chamber containing a shallow pool of a liquid solvent, known as the mobile phase. As the mobile phase ascends the plate via capillary action, it dissolves the sample spot and carries it up the plate. chemguide.co.uk

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The speed at which the compound travels up the plate depends on its solubility in the mobile phase and its affinity for the stationary phase. chemguide.co.uk After development, the separated spots are visualized. Since this compound contains aromatic rings, it can often be visualized under UV light, where it may appear as a dark spot on a fluorescent background. chemguide.co.uk Alternatively, chemical staining agents, such as iodine vapor, can be used to make the spots visible. chemguide.co.uk

The purity is assessed by the number of spots observed. A pure compound should ideally appear as a single spot. The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound in a given solvent system and can be used for identification by comparison with a reference standard. hplc.sk

Table 1: Example TLC Parameters for Purity Assessment of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 coated on aluminum plates
Mobile Phase Ethyl acetate (B1210297) / Hexane (e.g., 1:1 v/v)
Sample Preparation Compound dissolved in a small amount of methanol (B129727) or ethyl acetate
Visualization UV lamp (254 nm) or iodine chamber
Expected Result A single spot with a characteristic Rf value (e.g., 0.5)

Column Chromatography for Compound Purification

When a synthesis reaction yields a mixture of the desired product, unreacted starting materials, and by-products, column chromatography is the standard method for purification. This technique works on the same principles of differential adsorption and partitioning as TLC but on a larger scale.

For the purification of this compound, a glass column is packed with a slurry of a stationary phase, most commonly silica gel. The crude reaction mixture is then carefully loaded onto the top of the column. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column.

Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Compounds with a higher affinity for the silica gel will move slower, while less polar compounds with higher solubility in the eluent will move faster. By gradually increasing the polarity of the eluent, the adsorbed compounds can be sequentially washed off the column and collected in separate tubes as fractions.

The composition of each fraction is typically analyzed by TLC to identify which ones contain the pure this compound. Fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified solid.

Development and Validation of In Vitro Assays for Biological Activity Assessment

Once this compound is purified, its potential therapeutic properties are investigated using a variety of in vitro assays. These tests measure the compound's biological activity in a controlled laboratory setting.

Spectrophotometric Enzyme Inhibition Assays

Spectrophotometric enzyme assays are used to determine a compound's ability to inhibit a specific enzyme. These assays are often colorimetric, meaning the activity of the enzyme generates a colored product that can be quantified by measuring its absorbance of light with a spectrophotometer. nih.gov

For example, benzamide (B126) derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases. nih.gov In a typical AChE inhibition assay, the enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with a chromogen (like DTNB) to produce a yellow-colored compound, the absorbance of which is measured over time. When an inhibitor like this compound is present, it binds to the enzyme, reducing its activity and slowing the rate of color development. The inhibitory activity is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetAssay PrincipleSubstrateMeasured ParameterResult (Example)
Acetylcholinesterase (AChE)Colorimetric (Ellman's Method)AcetylthiocholineRate of color formation at 412 nmIC50 = 15 µM
TyrosinaseSpectrophotometricL-DOPARate of dopachrome (B613829) formation at 475 nmIC50 = 25 µM

Cell-Based Assays for Anti-Proliferative Activity Evaluation

To assess the potential of this compound as an anti-cancer agent, its effect on the growth and proliferation of cancer cells is evaluated. nih.gov These assays involve treating cultured cancer cell lines with the compound and measuring cell viability after a specific incubation period. researchgate.net

A common method is the MTT assay. In this assay, living cells metabolize a yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance of the solution at a specific wavelength. A reduction in absorbance in treated cells compared to untreated control cells indicates a decrease in cell viability, suggesting anti-proliferative or cytotoxic activity.

More advanced techniques like the xCELLigence Real-Time Cell Analysis (RTCA) system can monitor the growth of cells continuously, providing data on the dose- and time-dependent effects of the compound. atlantis-press.com Studies on other benzamide analogs have demonstrated anti-proliferative activity against cell lines like the A549 non-small cell lung cancer line. atlantis-press.com The potency of the compound is typically reported as the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

Table 3: Representative Anti-Proliferative Activity Data for Benzamide-Related Compounds

Cell LineCancer TypeAssay MethodIncubation TimeResult (IC50)Citation
A549Non-Small Cell Lung CancerRTCA System72 hoursDose-dependent inhibition atlantis-press.com
T47DBreast CancerNot specifiedNot specifiedActivity comparable to cisplatin nih.gov
S1-M1-80Colon CancerMTT Assay72 hoursReverses multidrug resistance nih.gov

Assays for Quantification of Antioxidant Activity

Phenolic compounds are often effective antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Several spectrophotometric assays are available to quantify the antioxidant capacity of this compound. nih.govmdpi.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is one of the most common methods. mdpi.com DPPH is a stable free radical with a deep violet color. researchgate.net In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, which is measured by the decrease in absorbance at approximately 517 nm. researchgate.net The percentage of radical scavenging activity is then calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. researchgate.net This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The change in absorbance is monitored and compared to that of a standard antioxidant like Trolox. researchgate.net

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay : This method is based on the ability of antioxidants to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). mdpi.com The Cu⁺ ions then form a colored complex with a chelating agent (e.g., neocuproine), and the absorbance of this complex is measured at 450 nm. The degree of color change is proportional to the antioxidant capacity of the sample. mdpi.com

Table 4: Common Assays for Antioxidant Activity Quantification

Assay NamePrincipleMeasured ChangeWavelength
DPPH Radical ScavengingHydrogen atom donation to the DPPH radicalDecrease in absorbance (Violet to Yellow)~517 nm
ABTS Radical Cation DecolorizationElectron/hydrogen donation to the ABTS•+ radicalDecrease in absorbance (Blue-Green to colorless)~734 nm
CUPRACReduction of Cu(II) to Cu(I) by antioxidantIncrease in absorbance (Formation of Cu(I) complex)~450 nm
FRAP (Ferric Reducing Antioxidant Power)Reduction of Fe(III) to Fe(II) by antioxidantIncrease in absorbance (Formation of Fe(II) complex)~593 nm

Future Research Directions and Unexplored Avenues for N 2,4 Dihydroxyphenyl Benzamide

Rational Design and Synthesis of Novel N-(2,4-Dihydroxyphenyl)benzamide Analogues with Enhanced Specificity

The core structure of this compound is ripe for modification to enhance its biological efficacy and target specificity. Future research should employ rational design strategies to synthesize novel analogues. These strategies are guided by structure-activity relationships (SAR) to systematically alter the molecule's functionality.

Key areas for synthetic modification include:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups onto either the benzamide (B126) or the dihydroxyphenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. This can lead to improved binding affinity and selectivity for specific biological targets. For instance, the synthesis of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives has been shown to yield compounds with potent anti-proliferative activity. nih.gov

Bioisosteric Replacement: The amide linkage and hydroxyl groups are crucial for the molecule's interactions. Replacing these functional groups with bioisosteres—substituents that retain similar physical or chemical properties—could lead to improved metabolic stability or novel biological activities. For example, replacing parts of a molecule with pyridine-linked 1,2,4-oxadiazole (B8745197) has been used as a strategy to create new compounds with insecticidal and fungicidal properties. mdpi.com

Scaffold Hopping and Hybridization: Combining the this compound scaffold with other known pharmacophores could produce hybrid molecules with dual or synergistic activities. This approach has been successful in creating multi-target compounds, such as benzamide derivatives designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1) for potential Alzheimer's disease therapy. nih.gov

The synthesis of such analogues can be achieved through established chemical reactions, including acylation, substitution, and cross-coupling reactions, often starting from commercially available precursors. nih.govnanobioletters.com

Table 1: Potential Strategies for Analogue Design

Design Strategy Target Modification Potential Outcome
Substituent Modification Addition of halogens, alkyl, alkoxy, or nitro groups to phenyl rings. Enhanced binding affinity, altered solubility, improved metabolic stability.
Bioisosteric Replacement Replacing the amide bond with a thioamide or a reversed amide. Modified bond angles, improved cell permeability, novel target interactions.

Comprehensive Elucidation of Broader Biological Target Profiles and Polypharmacology

The benzamide class of compounds is known for its wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nanobioletters.com This suggests that this compound and its future analogues may interact with multiple biological targets, a concept known as polypharmacology. A comprehensive screening of this compound against diverse target families is a critical next step.

Future research should focus on:

Broad-Based Biological Screening: Testing the compound against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels to uncover novel activities.

Target Deconvolution: For any observed biological effect, identifying the specific molecular target is crucial. Techniques like affinity chromatography, chemical proteomics, and genetic approaches can pinpoint the protein(s) with which the compound interacts.

Exploring Known Benzamide Targets: Given that other benzamides have shown activity as inhibitors of enzymes like acetylcholinesterase or as binders to the DNA of parasites, these are logical starting points for investigation. nih.govnih.gov For example, certain N-phenylbenzamide derivatives are known to target the AT-rich mitochondrial DNA of kinetoplastid parasites. nih.gov

A thorough understanding of the compound's polypharmacology can open up new therapeutic avenues and help in predicting potential off-target effects of more specialized analogues.

Table 2: Potential Biological Targets for Screening

Target Class Rationale Example of Known Benzamide Activity
Protein Kinases Implicated in cancer and inflammatory diseases. Benzamide derivatives have shown anti-proliferative effects in cancer cell lines. nih.gov
Cholinesterases Relevant for neurodegenerative diseases like Alzheimer's. Novel benzamides have demonstrated potent inhibition of AChE and BuChE. nih.gov
DNA/RNA Potential for antimicrobial or anticancer applications. N-phenylbenzamide derivatives act as DNA minor groove binders in parasites. nih.gov

Advanced Computational Simulations for Deeper Mechanistic Insights into Biological Interactions

Computational chemistry offers powerful tools to predict and analyze the interactions between a small molecule like this compound and its biological targets at an atomic level. These in silico methods can guide rational drug design and provide insights that are difficult to obtain through experimental methods alone.

Future computational studies should include:

Molecular Docking: To predict the preferred binding orientation of this compound and its analogues within the active site of a target protein. This can help prioritize which analogues to synthesize and test. Docking simulations have been effectively used to study the interactions of benzamide derivatives with enzymes like α-glucosidase. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of binding, the role of water molecules, and conformational changes that occur upon binding, providing a more realistic model of the biological interaction. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate analysis of the electronic interactions, such as hydrogen bonding and pi-pi stacking, within the binding site.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues, helping to identify candidates with better drug-like properties early in the design process. nih.gov

Studies on similar molecules have successfully used Density Functional Theory (DFT) to evaluate the influence of intermolecular interactions on molecular geometry, which is crucial for understanding crystal packing and receptor binding. nih.gov

Development of Scalable and Environmentally Benign Synthetic Routes for Industrial Applications

For any compound to be viable for widespread use, its synthesis must be efficient, cost-effective, and environmentally sustainable. Current laboratory-scale syntheses of benzamides often rely on methods that are not suitable for large-scale production. mdpi.com

Future research in this area should pursue:

Process Optimization and Scale-Up: Adapting existing synthesis methods for large-scale (gram to kilogram) production. This involves optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Methodologies like the Beckmann rearrangement have been explored for the gram-scale synthesis of related amides. researchgate.net

Green Chemistry Approaches: Developing new synthetic routes that align with the principles of green chemistry. This includes:

Using water as a solvent instead of volatile organic compounds. rsc.org

Employing catalytic methods to reduce waste, including the use of non-metal catalysts. nih.gov

Improving atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product.

Utilizing phase-transfer catalysis to facilitate reactions in multiphase systems, which can simplify purification and reduce solvent use. rsc.org

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

By focusing on these areas, the production of this compound and its derivatives can become more efficient and sustainable, paving the way for potential industrial and pharmaceutical applications.

Q & A

Q. What are the established synthetic protocols for N-(2,4-Dihydroxyphenyl)benzamide and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Alkylation of aniline derivatives (e.g., 4-chloroaniline) with protected amino alcohols (e.g., N-Boc-2-aminoethanol) under basic conditions (K₂CO₃, DMF, 80°C) to form intermediates .
  • Step 2 : Benzoylation using 2,4-dichlorobenzoyl chloride in dichloromethane (DCM) with catalytic triethylamine (TEA) to yield protected benzamides .
  • Step 3 : Deprotection of the N-Boc group using HCl/dioxane to generate the final amine hydrochloride salt, purified via recrystallization or column chromatography .
    Critical Parameters : Solvent polarity, temperature control during benzoylation, and pH during deprotection significantly impact yields (reported 54–98% in similar derivatives) .

Q. How is the structural characterization of This compound performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in d-DMSO or CDCl₃ identifies substituent patterns (e.g., hydroxyl protons at δ 9–10 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm dihedral angles between benzamide and dihydroxyphenyl moieties, critical for understanding π-π stacking interactions .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Q. What in vitro assays are used to assess the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) against tyrosine kinases or proteases, using fluorescence-based substrates (e.g., ATPase-Glo™ assays) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Candida albicans in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of This compound derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, DMF enhances solubility but may increase side reactions vs. DCM .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for benzoylation steps, improving yields by 15–20% .
  • Protecting Group Strategies : Replace N-Boc with N-Cbz groups to stabilize intermediates during alkylation, reducing byproduct formation .

Q. What strategies address contradictory data in biological activity studies of benzamide derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill assays to distinguish static vs. cidal effects .
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., 2,4-dichloro vs. methoxy groups) to identify pharmacophores. For example, 2,4-dihydroxy groups enhance hydrogen bonding with enzyme active sites .
  • Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences across replicates, accounting for batch-to-batch variability .

Q. How do computational methods contribute to understanding the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina predicts binding modes to targets like Trypanosoma brucei tubulin, identifying key interactions (e.g., hydrogen bonds with Ser158 and hydrophobic contacts with Leu246) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting residues critical for binding .
  • QSAR Modeling : 2D descriptors (e.g., LogP, topological polar surface area) correlate with bioavailability, guiding lead optimization .

Key Research Challenges

  • Stereochemical Control : Racemization during benzoylation requires chiral HPLC or asymmetric catalysis .
  • Solubility Limitations : Hydroxyl groups reduce solubility in apolar solvents; PEGylation or pro-drug strategies may improve bioavailability .
  • Data Reproducibility : Batch-dependent cytotoxicity variations necessitate strict QC protocols for synthetic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.